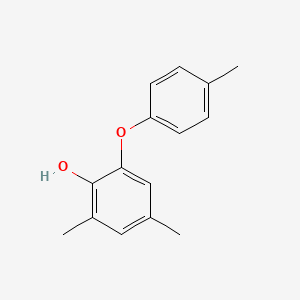
2,4-Dimethyl-6-(4-methylphenoxy)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethyl-6-(4-methylphenoxy)phenol is an organic compound with the molecular formula C15H16O2. It is a phenolic compound characterized by the presence of two methyl groups and a methylphenoxy group attached to a phenol ring. This compound is known for its various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-6-(4-methylphenoxy)phenol typically involves the reaction of 2,4-dimethylphenol with 4-methylphenol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents to facilitate the reaction. The process can be summarized as follows:
Starting Materials: 2,4-dimethylphenol and 4-methylphenol.
Catalyst: Acidic or basic catalysts can be used to promote the reaction.
Reaction Conditions: Elevated temperatures (around 150-200°C) and the use of solvents like toluene or xylene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-6-(4-methylphenoxy)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the methyl groups or the phenoxy group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products
The major products formed from these reactions include quinones, alcohols, and halogenated derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4-Dimethyl-6-(4-methylphenoxy)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-6-(4-methylphenoxy)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenolic hydroxyl group can form hydrogen bonds with amino acid residues in proteins, leading to inhibition or activation of enzymatic activity. Additionally, the compound’s aromatic structure allows it to interact with hydrophobic pockets in proteins, further influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylphenol: Similar in structure but lacks the methylphenoxy group.
4-Methylphenol: Contains a single methyl group and a phenol ring.
2,6-Dimethylphenol: Similar but with methyl groups at different positions.
Uniqueness
2,4-Dimethyl-6-(4-methylphenoxy)phenol is unique due to the presence of both methyl groups and a methylphenoxy group, which confer distinct chemical and biological properties. This combination of functional groups allows for a broader range of chemical reactions and interactions with biological targets compared to its simpler analogs.
Properties
CAS No. |
62156-72-3 |
|---|---|
Molecular Formula |
C15H16O2 |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
2,4-dimethyl-6-(4-methylphenoxy)phenol |
InChI |
InChI=1S/C15H16O2/c1-10-4-6-13(7-5-10)17-14-9-11(2)8-12(3)15(14)16/h4-9,16H,1-3H3 |
InChI Key |
UUNPKELEAOEHDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC(=CC(=C2O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


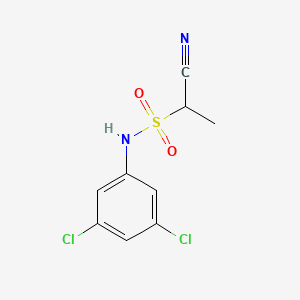
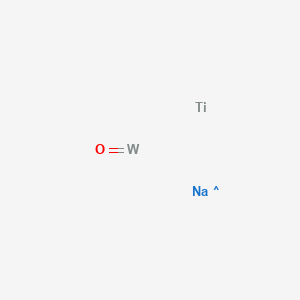
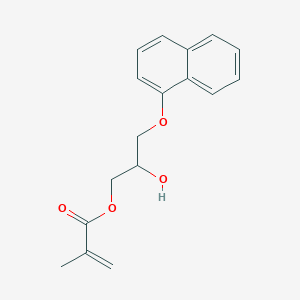
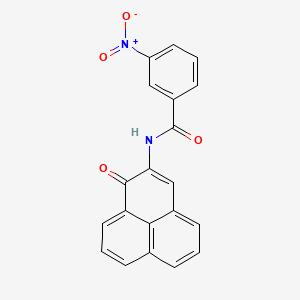
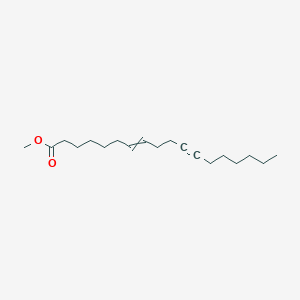
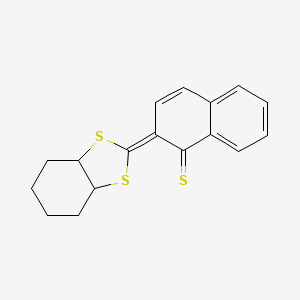
![7,7'-[(2,5-Dimethyl-1,4-phenylene)bis(oxy)]di(heptan-1-amine)](/img/structure/B14538996.png)
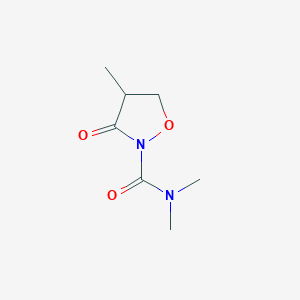
![6-[Ethyl(3-methylphenyl)amino]-5-nitropyrimidine-2,4(1H,3H)-dione](/img/structure/B14539003.png)
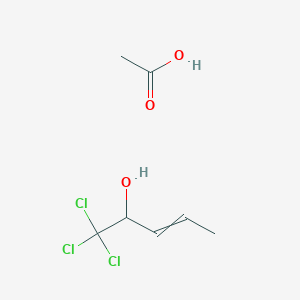
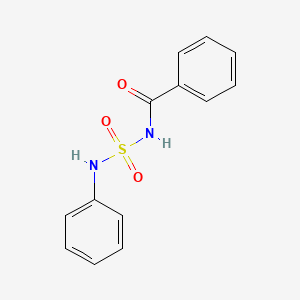
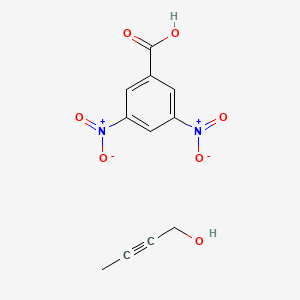
![2-[(4-Chlorophenyl)(phenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14539023.png)
![Indeno[2,1-b]pyran, 9-(1H-inden-2-yl)-2-(4-methylphenyl)-](/img/structure/B14539028.png)
